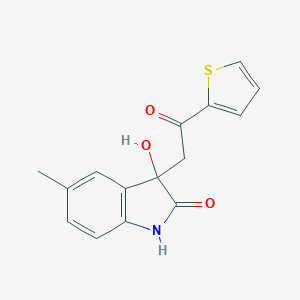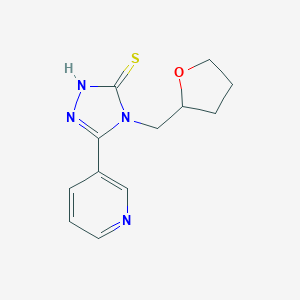![molecular formula C16H18N4OS B508527 3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether CAS No. 577998-47-1](/img/structure/B508527.png)
3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether typically involves multistep reactions. One common synthetic route starts with the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a dehydrating agent . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, disrupting their normal function. This binding can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways . The compound’s ability to form hydrogen bonds and interact with different target receptors contributes to its bioactive profile .
Comparison with Similar Compounds
3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different fusion pattern of the triazole and thiadiazine rings, resulting in distinct chemical and biological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another isomeric variant with unique structural and functional characteristics.
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, which may offer advantages over other similar compounds in certain applications.
Properties
CAS No. |
577998-47-1 |
|---|---|
Molecular Formula |
C16H18N4OS |
Molecular Weight |
314.4g/mol |
IUPAC Name |
3-cyclohexyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18N4OS/c1-21-13-9-5-8-12(10-13)15-19-20-14(17-18-16(20)22-15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3 |
InChI Key |
BDCBJDLCROMROX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCCCC4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B508446.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate](/img/structure/B508458.png)

![5-nitro-N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B508469.png)


![4-[(tetrahydro-2-furanylmethyl)amino]-2H-chromen-2-one](/img/structure/B508480.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B508481.png)
![4-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B508482.png)
![3-Cyclohexyl-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508483.png)
![3-Cyclohexyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508484.png)
![3-Cyclohexyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508485.png)
![4-({2-[(2-hydroxyethyl)amino]ethyl}amino)-2H-chromen-2-one](/img/structure/B508487.png)

